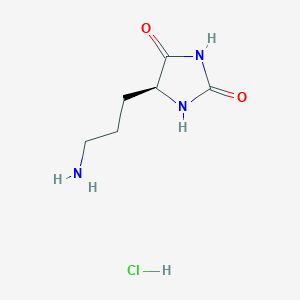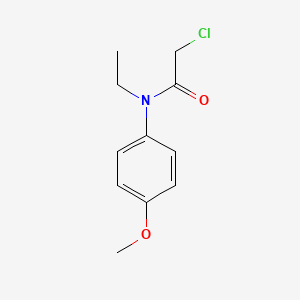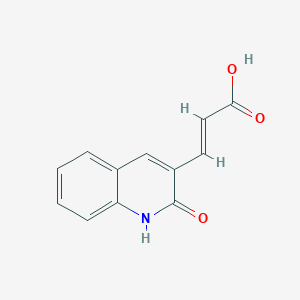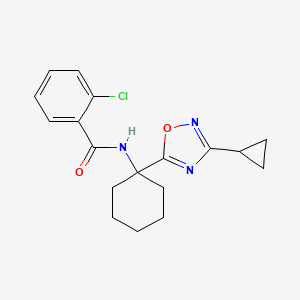![molecular formula C14H13BrOS B2591435 1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene CAS No. 338792-41-9](/img/structure/B2591435.png)
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene, also known as BPESB, is an organic compound . It has a wide range of applications in various scientific research.
Molecular Structure Analysis
The molecular formula of 1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene is C14H13BrOS . Its molecular weight is 309.22 .Aplicaciones Científicas De Investigación
Molecular Electronics
A study by Stuhr-Hansen et al. (2005) highlights the utility of simple and accessible aryl bromides, such as 1-bromo-4-[(2-phenoxyethyl)sulfanyl]benzene, as building blocks for thiol end-capped molecular wires. These compounds serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are synthesized via efficient transformations. Such molecular wires are critical components in the field of molecular electronics, serving as conductive links between molecular components in nanoscale devices (Stuhr-Hansen et al., 2005).
Organic Synthesis and Photoluminescence
Liang Zuo-qi (2015) explored the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, derived through reactions involving 1-bromo-4-[(2-phenoxyethyl)sulfanyl]benzene. This study revealed that the steric configuration of the synthesized compound is conducive to preventing tight intermolecular packing, thereby enhancing its photoluminescence properties. This property is particularly significant in the development of materials with advanced optical characteristics, such as high fluorescence intensity and aggregation-induced emission (AIE) peculiarity (Liang Zuo-qi, 2015).
Catalysis and Transition Metal Complexes
The work by Chohan and Shad (2011) on sulfonamide-derived compounds and their transition metal complexes, including derivatives of 1-bromo-4-[(2-phenoxyethyl)sulfanyl]benzene, underscores the compound's versatility in synthesizing complex molecular architectures. These structures exhibit significant antibacterial and antifungal activities, demonstrating the compound's potential in medicinal chemistry and as a precursor for biologically active materials (Chohan & Shad, 2011).
Propiedades
IUPAC Name |
1-bromo-4-(2-phenoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPHJOZMCVKFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate](/img/structure/B2591355.png)




![N-[(5-methyl-2-furyl)methyl]-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2591361.png)


![N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591364.png)
![4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2591366.png)


